Solifenacin-13C6 succinate is a pharmaceutical compound primarily used as an antimuscarinic agent for treating overactive bladder symptoms, including urinary incontinence, urgency, and frequency of urination. The compound is a derivative of solifenacin, which acts as a selective antagonist for muscarinic M3 receptors. The succinate salt form enhances the stability and solubility of the drug, making it more effective in clinical applications. The compound's synthesis has gained attention due to its potential applications in both therapeutic settings and research.
Solifenacin-13C6 succinate is synthesized from solifenacin through a reaction with succinic acid. The synthesis process has been optimized to produce enantiomerically pure forms of the compound, making it suitable for pharmaceutical use. Various methods have been developed for its synthesis, focusing on efficiency and yield while minimizing environmental impact.
Solifenacin-13C6 succinate falls under the category of antimuscarinic agents and is classified as a pharmaceutical drug. It is particularly noted for its selectivity towards the M3 subtype of muscarinic receptors, which are primarily involved in bladder control.
The synthesis of solifenacin-13C6 succinate can be achieved through several methods, with a notable approach utilizing a Zn(OTf)2 catalyst. This method involves the following key steps:
The molecular structure of solifenacin-13C6 succinate includes:
The chemical formula for solifenacin-13C6 succinate is C21H30N2O4S, with a molecular weight of approximately 402.55 g/mol. The compound exhibits specific stereochemistry due to its chiral centers, which are crucial for its biological activity.
Solifenacin-13C6 succinate undergoes various chemical reactions during its synthesis and application:
The crystallization process involves heating the diastereomeric mixture in solvents like methanol or ethanol at controlled temperatures (40°C to 100°C) followed by cooling to isolate the product effectively .
The mechanism by which solifenacin-13C6 succinate exerts its therapeutic effects involves:
Clinical studies have demonstrated that solifenacin significantly improves symptoms associated with overactive bladder syndrome, supporting its efficacy as a treatment option .
Relevant analytical techniques such as HPLC have been developed to ensure quality control during production and formulation processes .
Solifenacin-13C6 succinate has several important applications:
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2